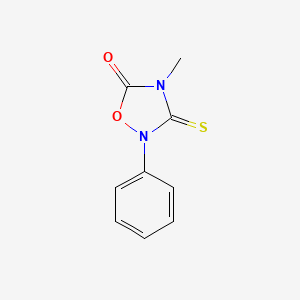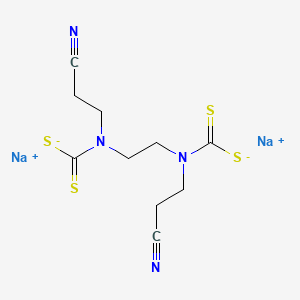![molecular formula C21H23O3PS B14458777 Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane CAS No. 67538-31-2](/img/structure/B14458777.png)
Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphane group bonded to two phenyl groups and a dimethyl group, with a 4-methylbenzene-1-sulfonyl group attached via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a sulfonyl chloride derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the phosphane-sulfonate bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nucleophile used, resulting in various substituted phosphane derivatives.
Applications De Recherche Scientifique
Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a building block for pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The sulfonyl group can also act as a leaving group in substitution reactions, enabling the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the sulfonyl group, making it less reactive in certain substitution reactions.
Dimethylphenylphosphine: Similar but with only one phenyl group, affecting its coordination properties.
Diphenylphosphine oxide: An oxidized form, differing in reactivity and applications.
Uniqueness
Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane is unique due to the presence of the sulfonyl group, which enhances its reactivity in substitution reactions and its ability to form stable complexes with metals. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
67538-31-2 |
|---|---|
Formule moléculaire |
C21H23O3PS |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[dimethyl(diphenyl)-λ5-phosphanyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H23O3PS/c1-18-14-16-21(17-15-18)26(22,23)24-25(2,3,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17H,1-3H3 |
Clé InChI |
KXJNWEBPRZRZAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OP(C)(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


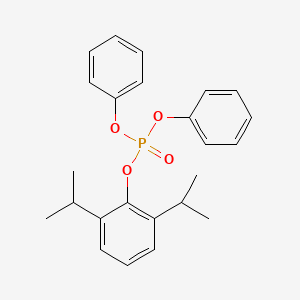

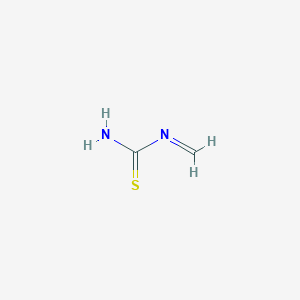
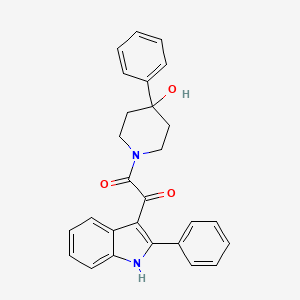
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)



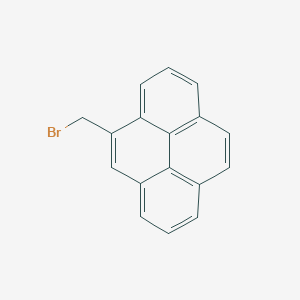
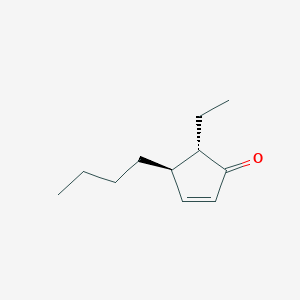
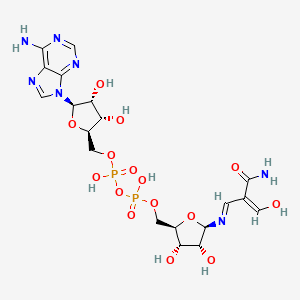
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
